![molecular formula C10H15N3O B11905779 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- CAS No. 646056-04-4](/img/structure/B11905779.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,7-Diazaspiro[44]nonan-7-yl)isoxazole is a heterocyclic compound that features a spirocyclic structure with an isoxazole ring
Preparation Methods
The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the spirocyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be compared with other similar compounds, such as:
Isoxazole: A simpler structure with similar biological activities.
Oxadiazole: Another heterocyclic compound with a different arrangement of nitrogen and oxygen atoms.
Thiadiazole: Contains sulfur in place of oxygen, leading to different chemical and biological properties.
The uniqueness of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to other heterocycles.
Properties
CAS No. |
646056-04-4 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2 |
InChI Key |
YMBNXPNQYNMPAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C3=CC=NO3)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


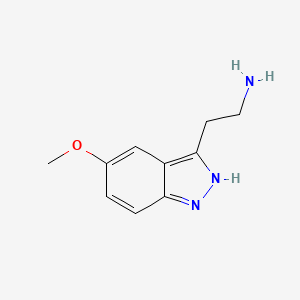
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
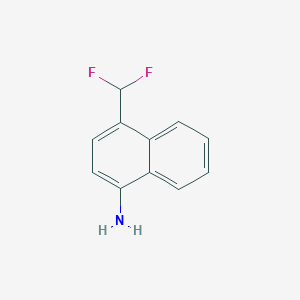
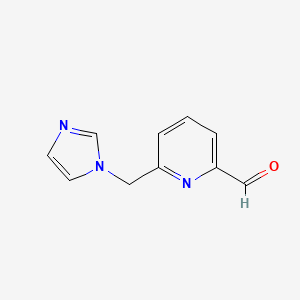

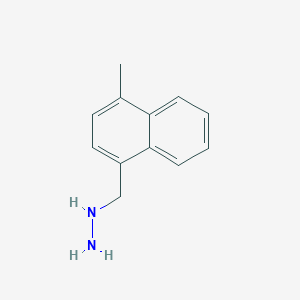
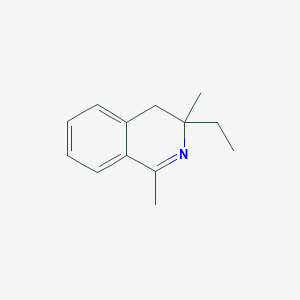


![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)

![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
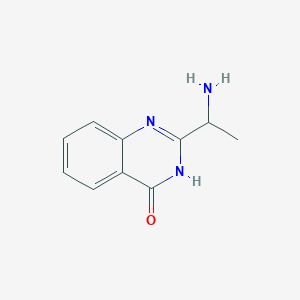
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)
